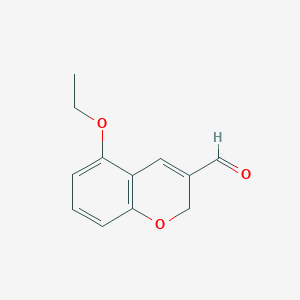

5-ethoxy-2H-chromene-3-carbaldehyde

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H12O3 |

|---|---|

Molecular Weight |

204.22 g/mol |

IUPAC Name |

5-ethoxy-2H-chromene-3-carbaldehyde |

InChI |

InChI=1S/C12H12O3/c1-2-14-11-4-3-5-12-10(11)6-9(7-13)8-15-12/h3-7H,2,8H2,1H3 |

InChI Key |

IARQBHFPINQOKW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=CC2=C1C=C(CO2)C=O |

Origin of Product |

United States |

Synthetic Methodologies for 5 Ethoxy 2h Chromene 3 Carbaldehyde and Its Analogs

Conventional Synthetic Routes for 2H-Chromene-3-carbaldehydes

The foundational synthesis of the 2H-chromene-3-carbaldehyde scaffold has been well-established through several conventional methods. These routes typically involve the formation of the chromene ring system through cyclization reactions, with subsequent or concurrent introduction of the carbaldehyde group.

Oxa-Michael-Aldol Reaction Pathways

A prominent strategy for the synthesis of 2H-chromene-3-carbaldehydes is the domino oxa-Michael-aldol reaction. beilstein-journals.org This reaction involves the conjugate addition of a salicylaldehyde (B1680747) derivative to an α,β-unsaturated aldehyde, followed by an intramolecular aldol (B89426) condensation. beilstein-journals.org The process is often catalyzed by an organocatalyst, such as a diarylprolinol ether, which activates the α,β-unsaturated aldehyde through the formation of an iminium ion. beilstein-journals.org This activation facilitates the nucleophilic attack by the hydroxyl group of the salicylaldehyde (oxa-Michael addition). The subsequent intramolecular aldol reaction and dehydration lead to the formation of the 2H-chromene ring. beilstein-journals.org

For instance, the reaction of various salicylaldehydes with α,β-unsaturated aldehydes in the presence of a chiral amine/chiral acid organocatalyst system has been shown to produce 2H-chromenes in yields ranging from 45–90% with high enantioselectivity (77–99% ee). beilstein-journals.org Research has also demonstrated the use of L-pipecolinic acid as an organocatalyst for the oxa-Michael-aldol reaction between salicylaldehydes and β-nitrostyrene, yielding 3-nitro-2-phenyl-2H-chromenes, albeit with lower enantioselectivity. beilstein-journals.org The versatility of this pathway allows for the synthesis of a diverse range of substituted 2H-chromene-3-carbaldehydes by varying both the salicylaldehyde and the α,β-unsaturated aldehyde starting materials. beilstein-journals.orgresearchgate.net

Condensation Reactions Involving Salicylaldehyde Derivatives

Condensation reactions represent a classical and widely employed approach for constructing the 2H-chromene core. A common method involves the reaction of a salicylaldehyde derivative with a compound containing an active methylene (B1212753) group.

One such example is the reaction of salicylaldehydes with malononitrile (B47326). scispace.comnih.gov Depending on the reaction conditions, this condensation can lead to various chromene derivatives. scispace.comnih.gov A delicate control of experimental parameters such as solvent, temperature, and the ratio of reactants is crucial for selectively obtaining the desired product, such as 2-imino-2H-chromene-3-carbonitriles. scispace.comnih.gov

Another key condensation reaction is the reaction of salicylaldehyde with cinnamaldehyde (B126680). nih.gov For example, the synthesis of 6,8-dichloro-2-phenyl-2H-chromene-3-carbaldehyde was achieved by reacting 3,5-dichloro salicylaldehyde with cinnamaldehyde in dry toluene (B28343) using 1,1,3,3-tetramethylguanidine (B143053) (TMG) as an organocatalyst. nih.gov The reaction, conducted at 80 °C for 48 hours, yielded the desired product. nih.gov Similarly, the reaction of salicylaldehydes with acrolein in the presence of a base like potassium carbonate in dioxane under reflux conditions affords 2H-chromene-3-carbaldehyde derivatives in good to excellent yields. researchgate.net The synthesis of 8-ethoxy-2H-chromene-3-carbaldehyde has been specifically reported through the reaction of 3-ethoxysalicylaldehyde (B1293910) with acrolein. ias.ac.in

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency in constructing complex molecules in a single step from three or more starting materials. jetir.orgijlsci.in These strategies are particularly valuable for generating libraries of compounds for screening purposes.

Knoevenagel Condensation-Based Syntheses

The Knoevenagel condensation, a nucleophilic addition of an active hydrogen compound to a carbonyl group followed by dehydration, is a cornerstone of many MCRs for synthesizing chromene derivatives. wikipedia.org This reaction is often the initial step in a cascade process. For example, the one-pot, three-component reaction of an aromatic aldehyde, an active methylene compound (like malononitrile), and a dimedone or coumarin (B35378) derivative, catalyzed by DABCO, proceeds via an initial Knoevenagel condensation. jcsp.org.pk This is followed by a Michael addition to yield highly functionalized 4H-pyran derivatives. jcsp.org.pk

The synthesis of 2-amino-4H-chromenes from a salicylaldehyde, an active methylene compound, and another component often proceeds through a sequential Knoevenagel-Michael reaction. researchgate.net The choice of catalyst and reaction conditions can significantly influence the outcome and yield of these reactions. researchgate.net The Doebner modification of the Knoevenagel condensation, which involves the use of pyridine (B92270) as a solvent with a carboxylic acid as one of the withdrawing groups on the nucleophile, is another important variation. organic-chemistry.org

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Salicylaldehyde, α,β-unsaturated aldehyde | Chiral amine/chiral acid | 2H-Chromenes | beilstein-journals.org |

| Salicylaldehyde, Malononitrile | Base (e.g., Na2CO3), Water | 2-Imino-2H-chromene-3-carbonitrile | beilstein-journals.org |

| 3,5-Dichloro salicylaldehyde, Cinnamaldehyde | TMG, Toluene, 80°C | 6,8-Dichloro-2-phenyl-2H-chromene-3-carbaldehyde | nih.gov |

| Aromatic aldehyde, Dimedone, Malononitrile | DABCO, Dioxan, Reflux | 4H-Pyran derivatives | jcsp.org.pk |

One-Pot Cyclocondensation Methods

One-pot cyclocondensation reactions offer a streamlined approach to synthesizing chromene scaffolds by combining multiple reaction steps in a single reaction vessel, thereby reducing waste and simplifying purification. researchgate.net These methods often involve the in-situ generation of a reactive intermediate that undergoes subsequent cyclization.

For instance, the synthesis of pyrazole-fused chromenes can be achieved through a one-pot cyclocondensation. While specific examples for 5-ethoxy-2H-chromene-3-carbaldehyde are not detailed, the general strategy involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648), often generated in situ. beilstein-journals.org The synthesis of various heterocyclic systems fused to the chromene core, such as pyrano[3,2-c]chromenes, has been accomplished through one-pot sequential three-component reactions involving 2H-chromene-3-carbaldehydes, isatin (B1672199), and secondary amino acids. researchgate.net These reactions can be performed under both conventional heating and microwave irradiation. researchgate.net

Green Chemistry Approaches in 2H-Chromene-3-carbaldehyde Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign synthetic methodologies. Green chemistry principles, such as the use of non-toxic catalysts, environmentally friendly solvents, and energy-efficient reaction conditions, are increasingly being applied to the synthesis of chromene derivatives. researchgate.net

Innovative techniques like microwave irradiation and ultrasound synthesis have been employed to accelerate reaction times and improve yields in chromene synthesis. researchgate.net The use of water as a green solvent and the application of mild, reusable organocatalysts like potassium phthalimide (B116566) are also notable advancements. researchgate.net For example, the three-component synthesis of 2-amino-4H-chromenes has been successfully carried out using ceric ammonium (B1175870) nitrate (B79036) (CAN) as a catalyst in an environmentally friendly manner. jetir.org These green approaches not only reduce the ecological footprint of the synthesis but also often lead to improved reaction efficiency and simpler product isolation. jetir.orgresearchgate.net

Environmentally Benign Solvent Systems

The development of synthetic routes for chromene derivatives has increasingly focused on the use of environmentally benign solvent systems to minimize the ecological impact of chemical production. Traditional methods often rely on toxic and volatile organic solvents. In contrast, modern approaches prioritize greener alternatives, including water, and even solvent-free conditions.

Solvent-free synthesis represents a particularly economical and environmentally friendly strategy. For instance, the synthesis of 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates has been effectively carried out under solvent-free conditions in an oven or with microwave assistance. nih.gov This method, which involves the Knoevenagel condensation of salicylaldehydes with ethyl trifluoroacetoacetate followed by intramolecular cyclization, is noted for being easily operated and economical. nih.gov

Water is another popular medium for chromene synthesis due to its economic and environmental benefits. bohrium.com Research has shown that conducting reactions in aqueous media can lead to significant rate acceleration and improved yields compared to conventional organic solvents, especially when combined with techniques like microwave irradiation. bohrium.com The synthesis of 2-amino-2H-chromene-3-carboxylates from salicylaldehydes and β-aminoacrylates under microwave irradiation is a prime example of a facile and environmentally friendly approach that avoids toxic solvents and harsh conditions. researchgate.net

The choice of solvent can also influence reaction pathways and yields in catalyzed reactions. In the synthesis of azotated 2H-chromene derivatives, for example, a mixture of dichloromethane (B109758) and a small amount of a protic solvent like ethanol (B145695) was found to be optimal, as less polar solvents favor the enol tautomer of the β-dicarbonyl reactant, which is crucial for the reaction mechanism. orientjchem.org

Catalyst-Free and Aqueous Medium Protocols

A significant advancement in the synthesis of chromene frameworks is the development of catalyst-free reactions, particularly in aqueous media. These methods offer a cleaner and more sustainable alternative to catalyzed processes, which often require expensive or toxic catalysts.

Researchers have successfully developed a catalyst-free synthesis of diversely substituted 6H-benzo[c]chromenes in aqueous media, enhanced by microwave irradiation (MWI). bohrium.com This process involves cascade reactions, including an intramolecular Diels-Alder reaction of furan (B31954) with an unactivated alkene, which proceeds efficiently without a catalyst. bohrium.com The use of water as the reaction medium and MWI for heating accelerates the reaction, shortens completion times, and improves yields. bohrium.com

Further demonstrating the viability of this approach, an environmentally friendly oxidation of the resulting 6H-benzo[c]chromenes into the corresponding benzo[c]chromen-6-ones was achieved using aqueous hydrogen peroxide as the oxidant, again without the need for any catalyst or activator. bohrium.com These protocols are characterized by their efficiency, clean reaction profiles, and adherence to the principles of green chemistry. bohrium.com

Catalytic Systems for Enhanced Synthesis

Organocatalysis in Chromene Formation

Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful tool in the synthesis of 2H-chromenes, offering a metal-free alternative to traditional methods. These catalysts are often less toxic and more stable than their metal-based counterparts.

Pyrrolidine (B122466), a secondary amine, is a classic organocatalyst used in the synthesis of 2H-chromene-3-carbaldehydes. The reaction between salicylaldehyde and cinnamaldehyde in the presence of a catalytic amount of pyrrolidine proceeds at room temperature to afford the desired chromene product. ias.ac.in

Another notable example is the use of L-proline, an amino acid, as a catalyst. Silica-immobilized L-proline has been employed for the efficient synthesis of 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates. nih.gov This heterogeneous catalyst facilitates the Knoevenagel condensation and subsequent intramolecular cyclization. A key advantage of this system is the ability to recover and reuse the catalyst without a significant loss of activity, enhancing the sustainability of the process. nih.gov

The table below summarizes findings for organocatalyzed chromene synthesis.

| Catalyst | Reactants | Product Type | Solvent | Key Features |

| Pyrrolidine | Salicylaldehyde, Cinnamaldehyde | 2H-chromene-3-carbaldehyde | DMSO | Room temperature reaction. ias.ac.in |

| Silica-immobilized L-proline | Salicylaldehydes, Ethyl trifluoroacetoacetate | 2-hydroxy-2-(trifluoromethyl)-2H-chromene-3-carboxylates | Solvent-free | Environmentally friendly; catalyst is recoverable and reusable. nih.gov |

Metal-Catalyzed Reaction Development

Metal catalysts play a crucial role in achieving chemical transformations that are otherwise difficult, and various metal-catalyzed methodologies have been developed for the synthesis of 2H-chromenes. uva.nl

Iron (Fe) Catalysis: Iron(III) chloride (FeCl₃) has proven to be a versatile catalyst. One method involves the intramolecular alkyne-carbonyl metathesis of simple alkynyl ethers of salicylaldehyde, which produces 3-substituted 2H-chromenes in high yields. uva.nl This reaction proceeds smoothly in acetonitrile (B52724) with 15 mol % of FeCl₃. uva.nl Another iron-catalyzed approach is the hydroaryloxylation of 2-propargylphenol derivatives, which yields the corresponding chromenes. Using 20 mol % iron(III) chloride with aniline (B41778) as an additive generally favors the desired 6-endo-dig cyclization. uva.nl

Cobalt (Co) Catalysis: A cobalt-porphyrin complex has been used to catalyze the synthesis of 2H-chromenes from the reaction of N-tosylhydrazones and terminal alkynes. The proposed mechanism involves the formation of a cobalt(III)-carbene radical intermediate, followed by radical addition of the alkyne and subsequent hydrogen atom transfer. uva.nl

Gold (Au) Catalysis: Gold catalysts have also been employed in the synthesis of 2H-chromenes from aryl propargyl ethers. uva.nl

The table below provides an overview of selected metal-catalyzed reactions for chromene synthesis.

| Metal Catalyst | Reactant Type | Product Type | Solvent | Yields |

| FeCl₃ (15 mol %) | Alkynyl ethers of salicylaldehyde | 3-substituted 2H-chromenes | Acetonitrile | High |

| FeCl₃ (20 mol %) | 2-propargylphenol derivatives | 2H-chromenes | - | Good |

| [CoII(porphyrin)] | Salicyl-tosylhydrazones, Terminal alkynes | 2H-chromenes | - | - |

Nanomaterial-Promoted Synthetic Transformations

The application of nanomaterials as catalysts represents a frontier in chemical synthesis, offering advantages such as high surface area, enhanced catalytic activity, and ease of separation.

Mesoporous Cu-SBA-15, a copper-functionalized silica (B1680970) nanomaterial, has been successfully utilized as a highly efficient nanocatalyst for the synthesis of new azotated 2H-chromene derivatives. orientjchem.org This catalyst facilitates the Knoevenagel condensation of 5-phenylazo-salicylaldehyde with acetylacetone, leading to high yields and short reaction times. orientjchem.org The Lewis acid sites on the copper-impregnated catalyst are believed to polarize the carbonyl groups of the reactants, promoting the reaction. orientjchem.org The reaction is typically performed in a mixture of dichloromethane and ethanol at 0 °C. orientjchem.org

Advanced Techniques in Synthetic Chemistry

To improve reaction efficiency, reduce reaction times, and enhance yields, advanced techniques are often integrated into synthetic protocols for chromene derivatives.

Microwave Irradiation (MWI): Microwave-assisted synthesis has become a valuable tool, particularly for reactions in environmentally benign solvents like water. In the catalyst-free synthesis of 6H-benzo[c]chromenes, MWI significantly accelerated the reaction and increased the product yield compared to conventional heating. bohrium.com Similarly, the synthesis of 2-amino-2H-chromene-3-carboxylates is effectively conducted under microwave irradiation, contributing to its environmentally friendly profile by allowing for milder conditions and shorter reaction times. researchgate.net

Vilsmeier-Haack Reaction: This reaction provides a direct and efficient route to chromene-3-carbaldehydes, which are valuable intermediates for the synthesis of more complex heterocyclic scaffolds. nih.gov For example, 4-chloro-2-phenyl-2H-chromene-3-carbaldehyde can be obtained in good to excellent yields from the corresponding flavanone (B1672756) using this method. nih.gov These aldehyde intermediates can then be used in subsequent reactions, such as the Wittig reaction, to generate a diverse range of chromene derivatives. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique in synthetic chemistry, prized for its ability to dramatically reduce reaction times, improve yields, and often enhance product purity compared to conventional heating methods. mdpi.comudayton.edu This technology utilizes microwave energy to directly and efficiently heat the reaction mixture, leading to rapid temperature increases and accelerated reaction rates. nih.gov The synthesis of chromene derivatives, including analogs of this compound, has significantly benefited from this approach.

A common route to 2H-chromene-3-carbaldehydes involves the reaction of a substituted salicylaldehyde with an α,β-unsaturated aldehyde, such as acrolein, often in the presence of a base. ias.ac.inresearchgate.net Microwave irradiation has been effectively employed in condensation reactions involving chromene precursors. For instance, the condensation of 6-butoxy-2-oxo-2H-chromene-4-carbaldehyde with various amines has been successfully carried out under microwave irradiation in short reaction times (20 minutes), demonstrating the utility of this method for modifying the chromene scaffold. vjs.ac.vn

Furthermore, microwave assistance has been applied to multicomponent reactions (MCRs) to construct complex chromene-containing molecules in a single step. researchgate.net These reactions, which combine three or more reactants in one pot, are highly efficient and align with the principles of green chemistry. The use of microwave heating in these processes often results in good yields and simplified purification procedures. researchgate.net

The table below summarizes representative examples of microwave-assisted synthesis applied to chromene analogs, illustrating the typical conditions and outcomes.

Table 1: Examples of Microwave-Assisted Synthesis of Chromene Analogs

| Starting Materials | Product | Reaction Conditions | Yield | Reference |

|---|---|---|---|---|

| 6-butoxy-2-oxo-2H-chromene-4-carbaldehyde, various amines, acetic acid | Substituted chromenes | Microwave (750W), Ethanol, 20 min | Not specified | vjs.ac.vn |

| 2,3-dichloroquinoxaline, various nucleophiles, triethylamine | Substituted quinoxalines (related aza-analogs) | Microwave, 160°C, 5 min | 69% (for N2,N3-dibenzylquinoxaline-2,3-diamine) | udayton.edu |

| Isatins, chalcones, amino acids | Spiro[indoline-3,2′-pyrrolidin]-2-one derivatives | Microwave, MeOH, 80°C, 5 min | Up to 98% | mdpi.com |

This table is interactive. You can sort and filter the data.

Diastereoselective Synthesis of Complex Derivatives

The synthesis of complex molecular architectures from chromene scaffolds often requires precise control over stereochemistry. Diastereoselective synthesis, which selectively produces one diastereomer over others, is crucial for creating structurally defined molecules with specific biological or material properties. While specific research on the diastereoselective synthesis of this compound is not extensively documented, methodologies applied to related structures provide a clear blueprint for achieving such control.

A prominent example is the use of 1,3-dipolar cycloaddition reactions to construct highly functionalized and stereochemically complex spirocyclic systems. mdpi.com This strategy has been successfully employed in the microwave-assisted, three-component reaction between isatins, amino acids, and chalcones (which share structural similarities with the chromene backbone precursor). The reaction proceeds through the in-situ generation of an azomethine ylide from the isatin and amino acid, which then undergoes a [3+2] cycloaddition with the chalcone (B49325) as the dipolarophile.

This method has proven to be highly regioselective and stereoselective, affording complex spiro[indoline-3,2′-pyrrolidin]-2-one derivatives in excellent yields. mdpi.com The stereochemistry of the resulting products was unequivocally confirmed through single-crystal X-ray crystallography, demonstrating the power of this approach to generate multiple stereocenters in a controlled manner. The principles of this diastereoselective cycloaddition are directly applicable to derivatives of 2H-chromene-3-carbaldehyde, which can act as precursors to suitable dipolarophiles for the synthesis of novel and complex spiro-chromene heterocyclic systems.

The table below outlines the components used in such a diastereoselective synthesis to generate complex spiro-heterocycles.

Table 2: Diastereoselective Synthesis of Complex Spiro-heterocycles via 1,3-Dipolar Cycloaddition

| Isatin Derivative | Amino Acid | Chalcone Derivative (Dipolarophile) | Major Product (Complex Spiro-heterocycle) | Reference |

|---|---|---|---|---|

| Isatin | L-proline | (E)-1,3-diphenylprop-2-en-1-one | A specific diastereomer of spiro[indoline-3,3'-pyrrolizidin]-2-one | mdpi.com |

| 5-Fluoro-isatin | Sarcosine | (E)-3-(4-fluorophenyl)-1-phenylprop-2-en-1-one | A specific diastereomer of spiro[indoline-3,2'-pyrrolidin]-2-one | mdpi.com |

This table is interactive. You can sort and filter the data.

Reactivity and Derivatization Strategies of the 5 Ethoxy 2h Chromene 3 Carbaldehyde Moiety

Transformations of the Carbaldehyde Functional Group

The aldehyde group at the C-3 position of the 5-ethoxy-2H-chromene core is a key site for a variety of chemical modifications, enabling the introduction of diverse functionalities and the construction of more complex molecular architectures.

Reactions with Nitrogen Nucleophiles for Schiff Base Formation

The reaction of 5-ethoxy-2H-chromene-3-carbaldehyde with nitrogen-containing nucleophiles readily forms Schiff bases, which are compounds containing a carbon-nitrogen double bond. This classic condensation reaction is a fundamental transformation for creating new derivatives. For instance, the condensation of chromone-3-carbaldehydes with aminobenzoic acid derivatives leads to the formation of Schiff base ligands. researchgate.net These ligands are notable for their ability to coordinate with various metal ions, forming stable complexes. researchgate.net

The synthesis of these Schiff bases is often straightforward, typically involving the direct reaction of the aldehyde with a primary amine, sometimes with acid or base catalysis to facilitate the dehydration step. researchgate.net The resulting imine linkage is a versatile functional group in its own right, amenable to further reactions or serving as a critical component for the biological activity of the final molecule. researchgate.net The formation of a Schiff base from 6-ethoxychromone-3-carbaldehyde and a hydrazine (B178648) derivative has been reported as a key step in the development of a fluorescent probe for the detection of aluminum ions. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Reference |

| Chromone-3-carbaldehyde | o-amino benzoic acid | Schiff base ligand | researchgate.net |

| 6-ethoxychromone-3-carbaldehyde | (3-hydroxy-2-naphthalene acyl) hydrazine | Schiff base (fluorescent probe) | researchgate.net |

Further Functionalization at the C-3 Position of the Chromene Skeleton

Beyond Schiff base formation, the carbaldehyde group at the C-3 position of the chromene skeleton is a versatile handle for a variety of other chemical transformations. These reactions allow for the introduction of a wide range of functional groups and the extension of the carbon framework. One important reaction is the Wittig reaction, which converts the aldehyde to an alkene. nih.gov For example, the reaction of 4-chloro-2-aryl-2H-chromene-3-carbaldehydes with phosphonium (B103445) ylides can produce 3-styryl-2H-chromenes. nih.gov

Another significant transformation is the reaction with carbon nucleophiles. For instance, the reaction of 2-aryl-4-chloro-2H-chromene-3-carbaldehydes with indole (B1671886) derivatives can lead to the formation of new carbon-carbon bonds, creating complex hybrid molecules. nih.gov These reactions highlight the utility of the carbaldehyde as a key electrophilic site for building molecular complexity.

Annulation and Fused Ring System Formation

The this compound moiety is an excellent precursor for the construction of various fused heterocyclic systems. These annulation reactions, where a new ring is fused onto the existing chromene framework, lead to the formation of polycyclic structures with diverse and often enhanced biological activities.

Synthesis of Pyrano[3,2-c]chromen-2-one Derivatives

The synthesis of pyrano[3,2-c]chromene derivatives represents a significant area of research, with these compounds exhibiting a range of biological activities. rsc.orgrsc.org One common strategy involves the reaction of 4-hydroxycoumarins with various reaction partners. For example, the reaction of 4-hydroxycoumarins with Baylis-Hillman adducts can yield 2H-pyrano[3,2-c]chromene-2,5(6H)-diones. nih.gov Another approach involves a one-pot reaction of 4-hydroxycoumarins with ethyl 3-oxo-3-phenylpropanoates in the presence of ammonium (B1175870) salts or aminocrotonates to construct pyrano[3,2-c]chromene-2,5-diones. rsc.org

Furthermore, an asymmetric domino reaction of 4-hydroxy-2H-chromen-2-ones with malononitriles, catalyzed by an organocatalyst, can produce optically active pyrano[3,2-c]chromenes in high yields and enantioselectivities. rsc.org The reaction of 4-hydroxy-7,7-dimethyl-7,8-dihydro-6H-chromen-2,5-dione with aldehydes and malononitrile (B47326) also affords new pyrano[3,2-c]chromenes. researchgate.net These methods provide access to a diverse library of pyrano[3,2-c]chromene derivatives for further investigation.

| Starting Material | Reagents | Product | Reference |

| 4-hydroxycoumarins | Baylis-Hillman adducts | 2H-pyrano[3,2-c]chromene-2,5(6H)-diones | nih.gov |

| 4-hydroxycoumarins | Ethyl 3-oxo-3-phenylpropanoates, ammonium salts/aminocrotonates | Pyrano[3,2-c]chromene-2,5-diones | rsc.org |

| 4-hydroxy-2H-chromen-2-ones | Malononitriles, organocatalyst | Optically active pyrano[3,2-c]chromenes | rsc.org |

| 4-hydroxy-7,7-dimethyl-7,8-dihydro-6H-chromen-2,5-dione | Aldehydes, malononitrile | Pyrano[3,2-c]chromenes | researchgate.net |

Construction of Spirocyclic Frameworks

Spirocyclic compounds, characterized by two rings sharing a single atom, are of significant interest in medicinal chemistry due to their unique three-dimensional structures. nih.gov The synthesis of spirocyclic frameworks can be achieved through various strategies, including copper-catalyzed enantioselective carboetherification of alkenols, which can produce 5,5-, 5,6-, and 6,6-spirocyclic ethers with high enantiomeric excess. nih.gov This method involves the formation of two rings from acyclic substrates. nih.gov

While direct synthesis from this compound is not explicitly detailed in the provided context, the general principles of spirocycle synthesis highlight potential pathways. For instance, intramolecular cyclization reactions involving a suitably functionalized derivative of the chromene could lead to the formation of a spiro center. The development of synthetic methodologies for constructing spirocyclic compounds is an active area of research. nih.gov

Formation of Other Fused Heterocyclic Scaffolds (e.g., Imidazo[1,2-a]pyridines, Pyrazolopyrimidines)

The versatility of chromene-based aldehydes extends to the synthesis of a variety of other fused heterocyclic systems, including imidazo[1,2-a]pyridines and pyrazolopyrimidines. These scaffolds are present in many biologically active compounds. nih.govrsc.org

The synthesis of imidazo[1,2-a]pyridines can be achieved through several routes, often involving the reaction of 2-aminopyridines with various carbonyl compounds or their equivalents. rsc.orgorganic-chemistry.org While a direct reaction with this compound is not explicitly described, the general reactivity patterns suggest its potential as a building block in such syntheses. For example, a one-pot, three-component reaction is a common strategy for synthesizing imidazo[1,2-a]pyridine (B132010) derivatives. researchgate.net

Similarly, pyrazolopyrimidine derivatives can be synthesized from chromane-based precursors. For instance, 4-chloro-2,2-dialkyl-2H-chromene-3-carbaldehydes can be converted to dihydro-8H-chromeno[4′,3′:3,4]pyrazolo[1,5-a]pyrimidin-8-ones by reaction with an amino-pyrazole derivative followed by treatment with a diethylmalonate derivative. acs.org This demonstrates the utility of chromene carbaldehydes in constructing complex, fused heterocyclic systems with potential biological applications. acs.org

| Starting Material | Reagents | Fused Heterocycle | Reference |

| 2-Aminopyridines | Carbonyl compounds | Imidazo[1,2-a]pyridines | rsc.orgorganic-chemistry.org |

| 4-Chloro-2,2-dialkyl-2H-chromene-3-carbaldehydes | Amino-pyrazole derivatives, diethylmalonate derivatives | Dihydro-8H-chromeno[4′,3′:3,4]pyrazolo[1,5-a]pyrimidin-8-ones | acs.org |

Mechanistic Investigations of Key Reactions

The reactivity of this compound is dominated by the interplay between the electron-deficient C2-C3 double bond, the electrophilic aldehyde at C3, and the diene-like character of the pyran ring. This section explores the mechanistic underpinnings of several important reaction classes.

Role of Michael Addition Pathways

The Michael addition, or conjugate addition, is a fundamental reaction pathway for α,β-unsaturated carbonyl compounds like this compound. masterorganicchemistry.com The electron-withdrawing nature of the formyl group renders the β-carbon (C4) electrophilic and susceptible to attack by a wide range of soft nucleophiles. masterorganicchemistry.com The general mechanism involves the addition of a nucleophile to the C4 position, which generates a resonance-stabilized enolate intermediate. masterorganicchemistry.com Subsequent protonation of this enolate yields the 1,4-adduct. This pathway is often in competition with 1,2-addition (direct attack on the aldehyde carbon), but the use of soft nucleophiles (e.g., thiols, amines, cuprates) typically favors the conjugate addition route. masterorganicchemistry.com

Research on related chromene systems, such as 3-nitro-2H-chromenes, has demonstrated the feasibility of cascade reactions initiated by a Michael addition. rsc.org For instance, the addition of enones to 3-nitro-2H-chromenes can trigger a cascade double Michael addition to form complex tricyclic chroman derivatives. rsc.org Similarly, the reaction of 3-formylchromone with nucleophiles proceeds via a 1,4-addition pathway. researchgate.net While direct studies on this compound are limited, its structural similarity suggests it would readily participate in Michael additions to form a variety of functionalized chroman derivatives.

| Nucleophile | Catalyst/Conditions | Expected Product Type |

|---|---|---|

| Thiol (R-SH) | Base (e.g., Et3N) | 4-Thio-substituted chroman-3-carbaldehyde |

| Amine (R2NH) | None or mild acid/base | 4-Amino-substituted chroman-3-carbaldehyde |

| Malonate Ester | Base (e.g., NaOEt) | 4-(Dialkoxycarbonylmethyl)chroman-3-carbaldehyde |

| Organocuprate (R2CuLi) | Low temperature | 4-Alkyl/Aryl-substituted chroman-3-carbaldehyde |

| Nitromethane | Base (e.g., DBU) | 4-(Nitromethyl)chroman-3-carbaldehyde |

Hetero-Diels-Alder Cycloaddition Reactions

The Diels-Alder reaction is a powerful tool for forming six-membered rings through a [4+2] cycloaddition. wikipedia.org In the hetero-Diels-Alder (HDA) variant, one or more heteroatoms are part of the diene or dienophile system. organic-chemistry.orgnih.gov The 2H-chromene core of this compound can function as a heterodienic system. More commonly, however, it serves as a precursor to an ortho-quinone methide (oQM) intermediate, which is a highly reactive heterodiene. This rearrangement can be promoted by Lewis acids or heat. The oQM then readily participates in [4+2] cycloaddition reactions with various dienophiles to construct complex polycyclic frameworks. nih.gov

The aldehyde group at the C3 position influences the electronic properties of the molecule but the primary cycloaddition reactivity is associated with the chromene's pyran ring acting as or forming the diene. The reaction is a concerted, pericyclic process that allows for the simultaneous formation of two new sigma bonds and a high degree of stereochemical control. wikipedia.org This strategy has been widely applied in the synthesis of biologically active natural products containing six-membered oxygen heterocycles. nih.gov

| Dienophile | Reaction Type | Resulting Heterocyclic Core |

|---|---|---|

| Alkene (e.g., Styrene) | [4+2] Cycloaddition | Benzopyrano[c]chromene |

| Alkyne | [4+2] Cycloaddition | Benzopyranobenzopyran |

| Aldehyde (R-CHO) | [4+2] Oxo-Diels-Alder | Dioxabenzopyrano[c]chromene |

| Imine (R-CH=NR') | [4+2] Aza-Diels-Alder | Azabenzopyrano[c]chromene |

1,3-Dipolar Cycloaddition Reactions

1,3-Dipolar cycloadditions are powerful pericyclic reactions that construct five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile. scispace.com The electron-deficient C2=C3 double bond in this compound, activated by the adjacent aldehyde, makes it an excellent dipolarophile. frontiersin.orgdiva-portal.org This reaction involves the [4π+2π] cycloaddition of a 4π-electron 1,3-dipole with the 2π-electron system of the chromene's double bond. scispace.com

A wide variety of 1,3-dipoles can be employed, including:

Nitrones: React to form isoxazolidine (B1194047) rings. Organocatalytic methods using chiral imidazolidinones have been developed for asymmetric cycloadditions between α,β-unsaturated aldehydes and nitrones. frontiersin.orgmdpi.com

Azides: React with alkenes to form triazoline rings, which can subsequently rearrange or be oxidized to triazoles.

Azomethine Ylides: Generated in situ, they react to yield highly substituted pyrrolidine (B122466) rings, a core structure in many alkaloids. mdpi.com

Nitrile Oxides: Provide a direct route to isoxazoline (B3343090) rings.

These reactions are typically highly regioselective and stereospecific, transferring the stereochemistry of the dipolarophile to the product. diva-portal.org This makes them exceptionally useful for synthesizing complex heterocyclic scaffolds from the this compound template.

| 1,3-Dipole | Generated Heterocycle | Resulting Fused System |

|---|---|---|

| Nitrones (R-CH=N+(R')-O-) | Isoxazolidine | Chromeno[3,4-d]isoxazole |

| Azomethine Ylides (R2C=N+(R)-C-R2) | Pyrrolidine | Chromeno[3,4-c]pyrrole mdpi.com |

| Organic Azides (R-N3) | Triazoline | Chromeno[3,4-d]triazole |

| Nitrile Oxides (R-C≡N+-O-) | Isoxazoline | Chromeno[3,4-d]isoxazole |

Base-Promoted Chemodivergent Cyclizations

Chemodivergent synthesis, where slight modifications in reaction conditions direct a common set of starting materials to different products, is a highly efficient strategy. Base-promoted cyclizations involving chromene precursors have been shown to exhibit such behavior. acs.org For example, in the reaction of 2-hydroxyphenyl-substituted para-quinone methides with α-alkylidene succinimides, the choice of base dictates the final scaffold. acs.org

A study demonstrated that using K₂CO₃ favored the formation of a 2H-chromen-2-one derivative, whereas switching to the stronger base Cs₂CO₃ resulted in a different cyclized product, a chromeno[2,3-c]pyrrole scaffold. acs.org The mechanism is thought to involve a base-mediated (4+2) annulation, where the base plays a crucial role in the cyclization pathway. Although not directly performed on this compound, this principle could be applied to its derivatives. By reacting a suitably modified version of the title compound with a C2 synthon like an α-alkylidene succinimide, it is plausible that different bases could selectively promote alternative cyclization pathways, leading to a diverse range of fused heterocyclic products. acs.org

Aza-Wittig Reaction Cascades

The aza-Wittig reaction, the reaction of an iminophosphorane with a carbonyl group to form an imine, is a cornerstone of nitrogen heterocycle synthesis. wikipedia.orgmdpi.com When conducted intramolecularly, it provides a powerful method for ring closure. scispace.comacs.org This reaction can be integrated into a cascade sequence, often starting with a Staudinger reaction (azide + phosphine (B1218219) → iminophosphorane) followed by the intramolecular cyclization. acs.org

For a molecule like this compound, an aza-Wittig cascade would typically involve a precursor bearing an ortho-azido group that is transformed into the chromene aldehyde. A plausible synthetic route could involve the reaction of an ortho-azido-salicylaldehyde derivative with a phosphine and a suitable partner to construct the chromene ring. The resulting intermediate, now containing both the iminophosphorane (from the azide) and the aldehyde, would undergo a spontaneous intramolecular aza-Wittig reaction. This cyclization would form a new C=N bond, yielding a fused nitrogen-containing heterocyclic system, such as a chromeno[4,3-b]quinoline, with the concomitant elimination of triphenylphosphine (B44618) oxide. mdpi.combeilstein-journals.org

Palladium-Catalyzed Cross-Coupling Reactions for Derivatization

Palladium-catalyzed cross-coupling reactions represent one of the most powerful toolsets in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. sigmaaldrich.comnih.gov While this compound does not possess a typical halide or triflate handle for direct coupling, these reactions are crucial for derivatization strategies of the core scaffold. mit.edu A halogen atom (Br, I) could be introduced onto the aromatic ring of the chromene scaffold, providing a reactive site for various cross-coupling reactions.

Key palladium-catalyzed reactions applicable for derivatization include:

Suzuki-Miyaura Coupling: Reaction of an aryl halide with an organoboron reagent to form a C-C bond. sigmaaldrich.com

Heck Coupling: Reaction of an aryl halide with an alkene to form a substituted alkene. sigmaaldrich.com

Sonogashira Coupling: Reaction of an aryl halide with a terminal alkyne, creating an arylethynyl moiety. sigmaaldrich.com

Buchwald-Hartwig Amination: Formation of a C-N bond between an aryl halide and an amine. nih.gov

These reactions are known for their high efficiency, functional group tolerance, and the availability of diverse ligands and precatalysts that allow for fine-tuning of reactivity. sigmaaldrich.comyoutube.com Applying these methods to a halogenated derivative of this compound would enable the introduction of a vast array of substituents onto the benzene (B151609) ring, significantly expanding the chemical space accessible from this scaffold.

| Reaction Name | Coupling Partner | Catalyst System (Example) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid (Ar-B(OH)2) | Pd(PPh3)4 + Base | Aryl-Aryl |

| Heck | Alkene (H2C=CHR) | Pd(OAc)2 + P(o-tol)3 | Aryl-Vinyl |

| Sonogashira | Terminal Alkyne (H-C≡CR) | PdCl2(PPh3)2 + CuI | Aryl-Alkynyl |

| Buchwald-Hartwig | Amine (R2NH) | Pd2(dba)3 + Biarylphosphine Ligand | Aryl-Nitrogen |

Spectroscopic and Structural Elucidation Techniques for 5 Ethoxy 2h Chromene 3 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic molecules, including 5-ethoxy-2H-chromene-3-carbaldehyde and its derivatives. researchgate.netmdpi.com By analyzing the chemical shifts, coupling constants, and through-space interactions, a detailed map of the molecular structure can be constructed. ethz.chsmbstcollege.com

¹H NMR spectroscopy provides information on the number and environment of protons in the molecule. For a compound like this compound, distinct signals would be expected for the ethoxy group (a triplet and a quartet), the protons on the chromene ring, and the aldehydic proton. The chemical shift of the aldehydic proton typically appears downfield, a characteristic feature of this functional group.

¹³C NMR spectroscopy complements the proton data by providing information about the carbon skeleton. Each unique carbon atom in the molecule gives a distinct signal, allowing for the identification of the carbonyl carbon of the aldehyde, the carbons of the ethoxy group, and the carbons of the chromene ring system.

A representative, though hypothetical, table of expected NMR data for this compound is presented below to illustrate the power of this technique.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity | J (Hz) |

| Aldehyde CH | 9.5-10.5 | 185-195 | s | |

| H-4 | 7.5-8.0 | 130-140 | s | |

| H-2 | 4.5-5.0 | 65-75 | s | |

| OCH₂ | 3.9-4.2 | 60-70 | q | 7.0 |

| CH₃ | 1.3-1.5 | 14-16 | t | 7.0 |

| Aromatic CH | 6.5-7.5 | 110-130 | m | |

| Aromatic C | 115-160 | |||

| Aromatic C-O | 150-160 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. nih.govacs.org For this compound and its derivatives, the IR spectrum will exhibit characteristic absorption bands that confirm the presence of key structural features. pressbooks.publibretexts.org

The most prominent and easily identifiable peak will be the strong absorption from the carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing in the region of 1670-1780 cm⁻¹. libretexts.org The exact position of this band can be influenced by conjugation with the double bond in the chromene ring.

Other significant absorptions include:

C-H stretching vibrations: Aromatic C-H stretches are generally observed above 3000 cm⁻¹, while aliphatic C-H stretches from the ethoxy group and the methylene (B1212753) group in the chromene ring appear just below 3000 cm⁻¹.

C=C stretching vibrations: The aromatic ring and the double bond within the chromene ring will give rise to absorptions in the 1450-1650 cm⁻¹ region.

C-O stretching vibrations: The C-O stretch of the ether linkage in the ethoxy group and the chromene ring will produce strong bands in the 1000-1300 cm⁻¹ range.

The IR spectrum provides a diagnostic fingerprint of the molecule, confirming the presence of the aldehyde, ether, and aromatic functionalities.

Interactive Data Table: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aldehyde C=O | Stretch | 1680 - 1710 |

| Aldehyde C-H | Stretch | 2700 - 2900 (often two weak bands) |

| Aromatic C=C | Stretch | 1450 - 1600 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| Ether C-O | Stretch | 1000 - 1300 |

| Alkane C-H | Stretch | 2850 - 2960 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a compound through the analysis of its fragmentation patterns. libretexts.orgwikipedia.org For this compound, mass spectrometry can confirm the molecular formula and offer insights into the stability of different parts of the molecule.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) will correspond to the molecular weight of the compound. The fragmentation of 2H-chromene derivatives often involves characteristic losses of small molecules or radicals. nih.govcore.ac.uk For this compound, expected fragmentation pathways could include:

Loss of the ethoxy group: Cleavage of the C-O bond of the ethoxy group would result in a significant fragment ion.

Loss of the aldehyde group: Fragmentation involving the loss of the CHO group is a common pathway for aldehydes.

Retro-Diels-Alder reaction: The dihydropyran ring of the chromene nucleus can undergo a retro-Diels-Alder reaction, leading to characteristic fragment ions.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

| Fragment Ion | Proposed Structure/Loss | m/z (relative) |

| [M]⁺ | Molecular Ion | 204 |

| [M - H]⁺ | Loss of a hydrogen radical | 203 |

| [M - CHO]⁺ | Loss of the formyl radical | 175 |

| [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical | 159 |

| [M - CH₂O]⁺ | Rearrangement and loss of formaldehyde | 174 |

X-ray Crystallography for Absolute Stereochemistry and Conformation

While spectroscopic methods provide valuable information about the connectivity and functional groups, X-ray crystallography offers the definitive determination of the three-dimensional structure of a molecule in the solid state. researchgate.netnih.gov This technique is particularly crucial for establishing the absolute stereochemistry and conformation of chiral molecules.

For a derivative of this compound that is crystalline, single-crystal X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsional angles. acs.orgnih.gov This data reveals the planarity of the aromatic ring, the conformation of the dihydropyran ring (which is often a half-chair or boat-like conformation in chromene derivatives), and the relative orientation of the ethoxy and carbaldehyde substituents. nih.gov

In cases where the molecule is chiral, X-ray crystallography can be used to determine the absolute configuration of the stereocenters, which is information that is often difficult to obtain by other means. The resulting crystal structure provides an unambiguous and highly detailed picture of the molecule's architecture.

Interactive Data Table: Illustrative Crystallographic Parameters for a Chromene Derivative

| Parameter | Description | Example Value |

| Crystal System | The crystal system to which the crystal belongs. | Monoclinic |

| Space Group | The symmetry group of the crystal. | P2₁/c |

| a, b, c (Å) | The lengths of the unit cell axes. | 10.12, 8.54, 15.23 |

| α, β, γ (°) | The angles of the unit cell. | 90, 109.5, 90 |

| V (ų) | The volume of the unit cell. | 1245 |

| Z | The number of molecules in the unit cell. | 4 |

Biological Activities and Structure Activity Relationship Sar Studies of 2h Chromene 3 Carbaldehyde Derivatives

Antimicrobial Efficacy

Derivatives of 2H-chromene-3-carbaldehyde have demonstrated notable efficacy against a range of microbial pathogens. The inherent versatility of the chromene ring allows for structural modifications that can significantly enhance their antimicrobial potential.

The antibacterial properties of 2H-chromene derivatives have been evaluated against both Gram-positive and Gram-negative bacteria. Generally, these compounds have shown more pronounced activity against Gram-positive strains.

Halogenated 3-nitro-2H-chromenes, for instance, have been identified as effective in vitro antimicrobial agents against Gram-positive bacteria such as Staphylococcus aureus and Staphylococcus epidermidis. nih.gov In one study, tri-halogenated 3-nitro-2H-chromenes displayed potent anti-staphylococcal activity with Minimum Inhibitory Concentration (MIC) values ranging from 1–8 μg/mL. nih.gov Specifically, a tri-halogenated derivative, compound 5s , was the most active, with MIC values of 4 μg/mL against S. aureus and 1–4 μg/mL against S. epidermidis. nih.gov In contrast, these compounds were largely ineffective against Gram-negative bacteria. nih.gov

Other studies on 2H-chromen-2-one derivatives, which are structurally related, have also reported antibacterial activity. For example, a synthesized derivative, N-(7-butylamino-3-formyl-2-oxo-2H-chromen-4-yl)-N-naphthalen-1-yl-benzamide, showed significant antibacterial effects against Staphylococcus aureus, Escherichia coli, and Bacillus cereus. researchgate.net

| Compound Type | Bacterial Strain | Activity (MIC in μg/mL) |

|---|---|---|

| Mono-halogenated nitrochromenes | S. aureus | 8–32 |

| Mono-halogenated nitrochromenes | S. epidermidis | 8–32 |

| Tri-halogenated 3-nitro-2H-chromenes | S. aureus | 1–8 |

| Tri-halogenated 3-nitro-2H-chromenes | S. epidermidis | 1–8 |

| N-(7-butylamino-3-formyl-2-oxo-2H-chromen-4-yl)-N-naphthalen-1-yl-benzamide | S. aureus, E. coli, B. cereus | Significant Inhibition |

The antifungal potential of 2H-chromene derivatives has also been explored. A series of 2-(substituted phenyl)-3-[3-(2-oxo-2H-chromen-3-yl)-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl]-1,3-thiazolidin-4-ones were synthesized and evaluated for their antimicrobial activity. researchgate.net Several of these compounds showed significant inhibition against Candida albicans. researchgate.net Additionally, in a study of 2-amino-4H-chromenes, some derivatives exhibited good growth inhibitory action on Fusarium oxysporum. ias.ac.in A chromene amide isolated from Amyris texana also demonstrated moderate antifungal activity against Colletotrichum spp. researchgate.net

Recent research has highlighted the potential of 2H-chromene derivatives as antimycobacterial agents. A study focused on the synthesis of new 2H-chromene-based acylhydrazones, which were tested for their in vitro activity against Mycobacterium tuberculosis H37Rv. researchgate.netnih.gov Several of these compounds demonstrated antimycobacterial activity at a submicromolar concentration level, with some showing higher potency than the first-line antituberculosis drug isoniazid. researchgate.netnih.govbohrium.com The most active compounds, 7m , 7o , and 7k , had MIC values of 0.13 μM, 0.15 μM, and 0.17 μM, respectively, and exhibited minimal cytotoxicity. researchgate.netnih.govbohrium.com Furthermore, derivatives containing a 2-methylchromene at position 5 of a thiazolidine-2,4-dione ring showed very good antimycobacterial activity with a MIC value of 0.36 μM. researchgate.net

| Compound | Bacterial Strain | Activity (MIC) |

|---|---|---|

| Compound 7m (2H-chromene acylhydrazone) | M. tuberculosis H37Rv | 0.13 μM |

| Compound 7o (2H-chromene acylhydrazone) | M. tuberculosis H37Rv | 0.15 μM |

| Compound 7k (2H-chromene acylhydrazone) | M. tuberculosis H37Rv | 0.17 μM |

| 2-methylchromene-thiazolidine-2,4-dione derivative | M. tuberculosis H37Ra | 0.36 μM |

The mechanisms through which 2H-chromene derivatives exert their antimicrobial effects are varied. Some chromene derivatives are known to inhibit essential bacterial enzymes like DNA gyrase and topoisomerases, which are crucial for DNA replication and cell division. ijpsjournal.com Inhibition of these enzymes can lead to a halt in bacterial proliferation.

Another identified target is thioredoxin reductase (TrxR), an enzyme involved in cellular redox balance. nih.gov The antiproliferative effect of 3-nitrochromenes has been linked to their ability to inhibit TrxR, which has emerged as a promising target for antibacterial drugs. nih.gov

While not specifically demonstrated for 5-ethoxy-2H-chromene-3-carbaldehyde, other heterocyclic compounds act as dihydrofolate reductase (DHFR) inhibitors. nih.govwikipedia.org DHFR is a key enzyme in the synthesis of tetrahydrofolate, a vital component for the production of nucleic acids and amino acids. Inhibition of DHFR disrupts these essential metabolic pathways, leading to cell death. Given the structural similarities, it is plausible that some 2H-chromene derivatives could also act via this mechanism.

Structure-activity relationship (SAR) studies have provided valuable insights into the features that govern the antimicrobial efficacy of 2H-chromene derivatives. For antibacterial activity, the substitution pattern on the 3-nitro-2H-chromene core is critical. nih.gov The presence of halogen atoms significantly enhances anti-staphylococcal potential. nih.gov An increase in the number of halogen substitutions, particularly on the C ring, leads to a marked improvement in antibacterial activity. nih.gov Conversely, the presence of electron-donating groups on either the A or C ring of the 3-nitro-2H-chromene scaffold tends to result in almost no inhibitory activity. nih.gov

In the context of antimycobacterial activity, SAR analysis of 2H-chromene-based hydrazones revealed that lipophilicity and the presence of specific groups such as hydroxyl, methoxy (B1213986), 2-furyl, and 4-pyridyl influence the activity. bohrium.com

Antineoplastic and Cytotoxic Potentials

The 2H-chromene scaffold is a core structure in many compounds with potent anticancer activities. ias.ac.in Derivatives of 2H-chromene-3-carbaldehyde have been designed and synthesized as potential antineoplastic and cytotoxic agents, showing inhibitory effects against various human tumor cell lines.

A study on (Z)-[(2H-chromen-3-yl)methylene]azolidinones, which bear thiazolidine-2,4-dione, rhodanine, or hydantoin (B18101) scaffolds, evaluated their inhibitory effects on the viability of cancer cells. nih.gov Among the synthesized compounds, a hydantoin derivative with a 6-bromo-2-methyl-2H-chromene substructure demonstrated the best cytotoxicity profile, comparable to the standard anticancer agent cisplatin. nih.gov

In another study, a series of 2-phenyl/H-3-styryl-2H-chromene derivatives were investigated for their cytotoxicity in four different cancer cell lines: HeLa, MCF-7, A549, and DU145. ias.ac.in The compound (Z)-8-ethoxy-3-(4-methoxystyryl)-2-phenyl-2H-chromene was found to be the most active in HeLa cell lines, with an IC50 of 10 μM. ias.ac.in This compound was shown to arrest cells in the G2/M phase of the cell cycle and disrupt the microtubule network. ias.ac.in

Furthermore, 3-nitrochromenes have demonstrated good inhibitory activity against the proliferation of A549 cancer cells, which is linked to their inhibition of thioredoxin reductase. researchgate.net

| Compound Type | Cancer Cell Line | Activity (IC50) |

|---|---|---|

| (Z)-8-ethoxy-3-(4-methoxystyryl)-2-phenyl-2H-chromene | HeLa | 10 μM |

| Hydantoin derivative with 6-bromo-2-methyl-2H-chromene | Various cancer cells | Comparable to cisplatin |

| 3-Nitrochromenes | A549 | Good inhibitory activity |

In Vitro Cytotoxicity against Human Carcinoma Cell Lines (e.g., MCF-7, HCT-116, HepG-2, HeLa)

Derivatives of 2H-chromene-3-carbaldehyde have demonstrated notable cytotoxic effects against a panel of human cancer cell lines. Research has shown that these compounds can inhibit the proliferation of various cancer cells, including those of the breast (MCF-7), colon (HCT-116), liver (HepG-2), and cervix (HeLa). nih.govnih.govresearchgate.netnih.gov

For instance, a series of 4H-chromene-based azo chromophores exhibited anticancer potency against HCT-116, MCF-7, and HepG-2 cancer cell lines, with some compounds showing high potency with IC50 ranges of 0.3 to 2 μg/mL. nih.gov Similarly, certain chromene derivatives have shown promising anticancer activity against liver cancer cell lines (HepG-2) and breast adenocarcinoma cell lines (MCF-7), in some cases exceeding the activity of the reference drug doxorubicin. nih.gov

The cytotoxic effects are often dose-dependent. brieflands.com For example, halogenated dihydropyrano[3,2-b]chromene-3-carbonitrile derivatives were evaluated for their cytotoxic effects on the MCF-7 breast cancer cell line, and a clear dose-response relationship was observed. brieflands.comnih.gov

Table 1: In Vitro Cytotoxicity of Selected 2H-Chromene-3-carbaldehyde Derivatives

| Compound/Derivative | Cell Line | IC50 (µM) | Reference |

| 4H-chromene-based azo chromophore (Compound 12) | HCT-116, MCF-7, HepG-2 | 0.3 - 2 µg/mL | nih.gov |

| 4H-chromene-based azo chromophore (Compound 13) | HCT-116, MCF-7, HepG-2 | 0.3 - 2 µg/mL | nih.gov |

| Chromene derivative 5 | HepG-2 | > Doxorubicin | nih.gov |

| Chromene derivative 6 | MCF-7 | > Doxorubicin | nih.gov |

| Halogenated dihydropyrano[3,2-b]chromene-3-carbonitrile (6d) | MCF-7 | 0.50 mg/L | brieflands.com |

| Halogenated dihydropyrano[3,2-b]chromene-3-carbonitrile (6g) | MCF-7 | 0.70 mg/L | brieflands.com |

Note: This table is for illustrative purposes and includes data for various chromene derivatives, not exclusively this compound.

Antimitotic Effects and Cell Cycle Perturbations

The anticancer activity of chromene derivatives is often linked to their ability to interfere with cell division. Some 4-aryl-4H-chromene derivatives have been reported to effectively inhibit Src kinases, which are often overexpressed in human colorectal and leukemia cell lines. nih.gov The molecular mechanism of action for many 4H-chromenes involves pathways that lead to cell cycle arrest. nih.gov

Enzyme Inhibition Relevant to Cancer (e.g., Histone Deacetylase Inhibition, Aromatase Inhibition)

Certain chromene derivatives have been investigated for their potential to inhibit enzymes that play a crucial role in cancer progression. For example, some have been found to inhibit histone deacetylase-1 (HDAC1) and histone deacetylase-2 (HDAC2). nih.gov Additionally, the inhibition of monoamine oxidase B (MAO-B), an enzyme linked to neurodegenerative diseases, has been reported for some chromene derivatives, suggesting a broader range of enzymatic interactions. nih.gov

Induction of Apoptosis

A key mechanism through which 2H-chromene-3-carbaldehyde derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov Studies on halogenated dihydropyrano[3,2-b]chromene-3-carbonitrile derivatives in MCF-7 breast cancer cells revealed that these compounds caused cell death primarily through apoptosis. brieflands.comnih.gov Flow cytometry analysis confirmed that a majority of treated cells were in the early and late stages of apoptosis. brieflands.comnih.gov Another study on dihydropyrano [2,3-g] chromene derivatives in K562 cancer cells also demonstrated a significant increase in the percentage of apoptotic cells after treatment. nih.gov

Structure-Activity Relationships for Anticancer Activity

The anticancer potency of 2H-chromene-3-carbaldehyde derivatives is highly dependent on their chemical structure. SAR studies have provided valuable insights into the structural features that govern their activity. researchgate.netmdpi.com For instance, the nature and position of substituents on the chromene ring and any attached aryl groups can significantly influence cytotoxicity. nih.govnih.gov

In a study of 2,2-dimethyl-2H-chromene based arylsulfonamide analogs, a 3,4-dimethoxybenzenesulfonyl group was found to confer the strongest inhibitory effect on HIF-1 activated transcription. nih.gov The presence of specific functional groups can also impact the mechanism of action, with some derivatives showing a greater propensity to induce apoptosis over necrosis. nih.gov The lipophilicity of the compounds also plays a role, as it affects their ability to cross cell membranes. nih.gov

Antiviral Properties

Beyond their anticancer effects, chromene derivatives have also been explored for their antiviral activities. mdpi.compensoft.net For example, certain 3-styrylchromenes have been reported to possess antiviral properties. mdpi.com The antiviral activity of chromenes is influenced by several factors, including the presence of other pharmacophoric features, their attachment position, and the presence of a double bond in the pyran ring. mdpi.com Some isopulegol-derived octahydro-2H-chromenes have demonstrated activity against the influenza A virus, with their mechanism potentially involving binding to the viral hemagglutinin. nih.gov

Antioxidant Investigations

In a study of halogenated dihydropyrano[3,2-b]chromene-3-carbonitrile derivatives, their antioxidant potential was assessed using the ferric reducing antioxidant power (FRAP) assay. brieflands.comnih.gov The results indicated that these compounds possess antioxidant capabilities, which may complement their cytotoxic and apoptosis-inducing properties. brieflands.comnih.gov

Anti-inflammatory Response Modulation

Derivatives of 2H-chromene have demonstrated notable anti-inflammatory properties. Studies have explored their ability to modulate inflammatory pathways, often by inhibiting the production of pro-inflammatory cytokines.

Research into 2H-chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates, synthesized from 4-chloro-2H-chromene-3-carbaldehydes, has shown promising in vitro anti-inflammatory activity. nih.gov Several of these compounds were effective against TNF-α. nih.gov For instance, in a study, compounds were tested for their ability to inhibit TNF-α, with some showing significant efficacy. nih.gov Based on these in vitro results, select compounds were further evaluated in in vivo models, where they demonstrated considerable anti-inflammatory effects in lipopolysaccharide (LPS) induced mice models, significantly reducing levels of TNF-α and IL-6. nih.gov

The structure-activity relationship (SAR) of these derivatives indicates that the nature and position of substituents on the chromene ring play a crucial role in their anti-inflammatory potency. For example, the presence of electron-withdrawing groups at specific positions can enhance activity. nih.gov Further derivatization of the 3-carbaldehyde group into various heterocyclic systems has also been a successful strategy in developing potent anti-inflammatory agents.

Table 1: Anti-inflammatory Activity of 2H-Chromene Derivatives This table is representative and based on findings from various studies on 2H-chromene analogues.

| Compound Derivative | Target | Activity/Potency | Reference |

|---|---|---|---|

| 2H-Chromenyl-5-oxo-2,5-dihydrofuran-3-carboxylates | TNF-α | Significant in vitro inhibition | nih.gov |

| Selected furan-fused chromenes | TNF-α, IL-6 | Significant reduction in LPS-induced mice | nih.gov |

| Chromone (B188151) amides | Nitric Oxide (NO) | Optimal inhibitory activity (EC50 = 5.33 ± 0.57 μM) for compound 5-9 | nih.gov |

Other Pharmacological Activities of Research Interest

Beyond anti-inflammatory effects, derivatives of 2H-chromene-3-carbaldehyde have been investigated for a variety of other pharmacological activities.

While the coumarin (B35378) class of compounds (2H-chromen-2-ones) is well-known for its anticoagulant properties, with warfarin (B611796) being a prominent example, the direct anticoagulant activity of 2H-chromene-3-carbaldehyde derivatives is less documented. nih.gov However, the structural similarity suggests that derivatives of 2H-chromene could be explored for their effects on coagulation pathways. Studies on related 4-hydroxy-3-(1-iminoethyl)-2H-chromen-2-ones have shown remarkable in vivo anticoagulant activity. nih.gov These findings suggest that modifications at the 3-position of the chromene ring are critical for this activity.

The 2H-chromene scaffold has been identified as a promising framework for the development of novel anticonvulsant agents. nih.gov Hydrazone derivatives of 2H-chromene-3-carbaldehyde have been synthesized and evaluated for their anticonvulsant properties. researchgate.net In preclinical studies using maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) induced seizure models in mice, these compounds have shown protective effects. researchgate.net

SAR studies indicate that the substitution pattern on the 2H-chromene ring and the nature of the group derived from the carbaldehyde function significantly influence anticonvulsant efficacy. For instance, certain substitutions can lead to potent activity in specific seizure models. researchgate.netnih.gov

Table 2: Anticonvulsant Activity of 2H-Chromene-3-carbaldehyde Hydrazone Derivatives This table is representative and based on findings from studies on 2H-chromene analogues.

| Seizure Model | Observed Effect | Reference |

|---|---|---|

| Maximal Electroshock (MES) | Protection against seizures | researchgate.net |

| Subcutaneous Pentylenetetrazol (scPTZ) | Increased latency to clonic seizures and reduced mortality | researchgate.net |

The potential for 2H-chromene derivatives to act as antihypertensive agents has been explored, often in the context of their ability to antagonize certain receptors involved in blood pressure regulation. nih.gov While direct evidence for this compound is lacking, studies on related P2Y6 receptor antagonists with a 3-nitro-2-(trifluoromethyl)-2H-chromene scaffold suggest potential cardiovascular effects. nih.gov Antagonism of this receptor has been linked to potential antihypertensive activity. nih.gov

Derivatives of 2H-chromene have been investigated as inhibitors of cholinesterases, enzymes that are key targets in the management of Alzheimer's disease. The core structure is seen as a valuable scaffold for designing such inhibitors. SAR studies of various chromene derivatives have shown that specific substitutions on the ring system can lead to potent and selective inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). nih.gov

The adenosine (B11128) A2A receptor is a G-protein coupled receptor that has emerged as a significant target for various therapeutic areas, including neurodegenerative disorders. An in silico screening of a large compound library identified a 2H-chromene scaffold as a hit for the human adenosine A2A receptor. nih.gov Subsequent synthesis and testing of a focused library of 43 2H-chromene-3-carboxamide derivatives revealed that a number of these molecules displayed submicromolar affinity for at least one adenosine receptor subtype. nih.gov This indicates that the 2H-chromene-3-carbaldehyde core, after conversion to a carboxamide, can serve as a promising template for the development of novel adenosine A2A receptor ligands. nih.gov

Effector Cell Protease Receptor-1 (EPR-1) Antagonism

Effector Cell Protease Receptor-1 (EPR-1) is a cellular receptor for the coagulation protease Factor Xa and is expressed on various cells, including leukocytes, endothelial cells, and smooth muscle cells. nih.govnih.gov Its role in coagulation and cellular signaling makes it a potential therapeutic target. While direct studies on this compound as an EPR-1 antagonist are not extensively documented, related heterocyclic scaffolds have been explored for this activity. For instance, various derivatives containing a 4H-pyran scaffold, structurally related to chromenes, have been reported to act as EPR-1 antagonists. researchgate.net This suggests that the broader class of chromene-based compounds could be of interest for developing modulators of this receptor.

Mono-Amine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are crucial enzymes in the metabolism of neurotransmitters, and their inhibition is a key strategy in treating neurological disorders like depression and Parkinson's disease. researchgate.netnih.gov Several studies have highlighted the potential of 2H-chromene derivatives as MAO inhibitors.

A series of novel 2H-chromene-3-carboxamide derivatives, which are closely related to the carbaldehyde structure, were synthesized and evaluated for their ability to inhibit human MAO-A and MAO-B. researchgate.netnih.gov One particular compound from this series, compound 4d , demonstrated significant inhibitory activity against MAO-B with an IC50 value of 0.93 μM, showing much greater potency than the reference drug iproniazid (B1672159) (IC50 = 7.80 μM). researchgate.netnih.gov This compound also exhibited high selectivity for MAO-B over MAO-A. researchgate.netnih.gov

Similarly, chromenone derivatives isolated from marine-derived Streptomyces species have shown potent and selective inhibition of MAO isoforms. koreascience.krjmb.or.krnih.gov For example, 5,7-dihydroxy-2-isopropyl-4H-chromen-4-one was found to be a selective inhibitor of MAO-A, whereas 5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one was a potent, though less selective, inhibitor of MAO-B. koreascience.krjmb.or.kr These findings underscore the potential of the chromene scaffold in designing novel MAO inhibitors. koreascience.kr

Table 1: MAO Inhibitory Activity of Selected Chromene Derivatives

| Compound | Target | IC50 (µM) | Selectivity | Reference |

|---|---|---|---|---|

| Compound 4d (2H-chromene-3-carboxamide derivative) | MAO-B | 0.93 | 64.5-fold vs. MAO-A | researchgate.netnih.gov |

| Iproniazid (Reference) | MAO-B | 7.80 | - | researchgate.netnih.gov |

| Compound 1 (5,7-dihydroxy-2-isopropyl-4H-chromen-4-one) | MAO-A | 2.70 | 10.0 vs. MAO-B | jmb.or.krnih.gov |

| Compound 2 (5,7-dihydroxy-2-(1-methylpropyl)-4H-chromen-4-one) | MAO-B | 3.42 | 2.02 vs. MAO-A | jmb.or.krnih.gov |

Antispasmodic, Diuretic, Hepatoprotective, Hypothermic, Herbicidal, Vasodilatory, and Analgesic Properties

The 2H-chromene skeleton is associated with a broad spectrum of biological activities. Among these, the analgesic properties of hydrogenated 2H-chromene derivatives have been specifically investigated. eurekaselect.com Studies on new hydro-2H-chromenols derived from monoterpenoids revealed that most of the synthesized compounds exhibited pronounced analgesic activity in both the acetic acid-induced writhing test and the hot plate test. eurekaselect.comresearchgate.net One derivative, in particular, was identified as a promising candidate for further research due to its high analgesic efficacy. eurekaselect.com Further research into hexahydro-2H-chromenes also identified compounds with significant analgesic activity, in some cases exceeding that of the standard drug diclofenac (B195802) sodium. researchgate.net

While chromene derivatives are known to possess a wide range of biological activities including antimicrobial, antiviral, and antitumor effects, specific and detailed research on the antispasmodic, diuretic, hepatoprotective, hypothermic, herbicidal, and vasodilatory properties of this compound is not extensively covered in the available literature. researchgate.netnih.gov

General Principles of Structure-Activity Relationships for Chromene-3-carbaldehydes

The biological activity of chromene derivatives is highly dependent on their molecular structure, and SAR studies aim to relate these structural variations to the observed effects. drugdesign.org

For MAO inhibition , the transformation of the 3-carbaldehyde group into a 3-carboxamide is a critical modification. researchgate.netnih.gov Molecular docking studies of 2H-chromene-3-carboxamide derivatives revealed key interactions within the active site of the hMAO-B enzyme. researchgate.netnih.gov These include a π-π stacking interaction between the benzene (B151609) ring of the chromene scaffold and the residue ILE199, as well as hydrogen bonding involving the conserved residue CYSA172. researchgate.netnih.gov This indicates that the nature of the substituent at the C-3 position is crucial for potent inhibitory activity.

The substitution pattern on the aromatic ring of the chromene scaffold also significantly influences biological activity.

In the context of P2Y6 receptor antagonism, derivatization at the C-6 position of the 3-nitro-2-(trifluoromethyl)-2H-chromene series was found to be flexible. nih.gov Introducing various alkynyl analogues at this position, such as trialkylsilyl-ethynyl and p-carboxyphenyl-ethynyl groups, resulted in potent antagonists, some with greater affinity than the parent compound. nih.gov This suggests the C-6 position is a suitable point for modification to fine-tune activity. nih.gov

For the synthesis of functionalized chroman derivatives via conjugate addition, the position of substituents on the phenyl ring of 2H-chromene-3-carbaldehydes influenced reaction yields. arkat-usa.org For example, a methoxy group at the C-6 position gave a better yield than when it was placed at the C-7 or C-8 positions. arkat-usa.org

In the development of carbonic anhydrase inhibitors, introducing a 4'-fluorophenyl moiety at the 7-position of a related furo-chromene scaffold improved both inhibitory activity and selectivity towards the tumor-associated hCA IX and XII isozymes. nih.gov

Computational and Theoretical Investigations of 5 Ethoxy 2h Chromene 3 Carbaldehyde and Its Bioactive Analogs

Molecular Docking Studies

Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as 5-ethoxy-2H-chromene-3-carbaldehyde, might interact with a biological target at the atomic level.

Ligand-Target Binding Interactions (e.g., DNA Gyrase B, Aromatase Receptor)

While direct molecular docking studies on this compound with DNA Gyrase B and Aromatase Receptor are not extensively documented in publicly available literature, research on analogous chromene structures provides valuable insights into potential binding interactions.

DNA Gyrase B: DNA gyrase is a crucial bacterial enzyme involved in DNA replication, making it a well-established target for antibacterial agents. Molecular docking studies on various heterocyclic compounds, including those with chromene scaffolds, have been performed to explore their inhibitory potential against DNA gyrase. For instance, studies on other heterocyclic inhibitors have shown that key interactions often involve hydrogen bonding with conserved amino acid residues within the ATP-binding site of the GyrB subunit, such as Asp73, Asn46, and a network of water molecules. It is plausible that the carbonyl group of the carbaldehyde and the ether oxygen of the ethoxy group in this compound could act as hydrogen bond acceptors, while the chromene ring system could engage in hydrophobic interactions with non-polar residues in the binding pocket.

Aromatase Receptor: Aromatase, a cytochrome P450 enzyme, is a key target for the treatment of estrogen receptor-positive breast cancer. Inhibitors of aromatase block the synthesis of estrogens. Molecular docking studies of various chromone (B188151) and coumarin-based inhibitors have revealed critical interactions with the aromatase active site. The binding is often characterized by interactions with the heme group and surrounding amino acid residues. For a molecule like this compound, the planar chromene ring could participate in π-π stacking interactions with phenylalanine or tyrosine residues, and the ethoxy and carbaldehyde moieties could form hydrogen bonds with polar residues like Ser478 or Asp309.

A study on 2-aryl-4-chloro-2H-chromene-3-carbaldehydes has highlighted the reactivity of the carbaldehyde group, which could be a key site for interactions with nucleophilic residues in an enzyme's active site nih.gov.

Prediction of Binding Affinities and Modes

The binding mode describes the specific orientation and conformation of the ligand within the target's active site. For this compound, it is anticipated that the chromene core would orient itself within the hydrophobic pockets of the target enzymes, while the polar ethoxy and carbaldehyde groups would seek interactions with polar or charged residues at the periphery of the binding site.

Interactive Table: Predicted Interactions for Chromene Analogs with Biological Targets

| Compound Class | Target Enzyme | Key Interacting Residues (Predicted) | Predicted Interaction Types |

| Chromene-3-carbaldehydes | DNA Gyrase B | Asp73, Asn46, Gly77 | Hydrogen Bonding, Hydrophobic Interactions |

| Chromene Derivatives | Aromatase | Phe134, Phe221, Ser478, Asp309 | π-π Stacking, Hydrogen Bonding |

| Fluoroquinolones | Topoisomerase II | ASP479, SER480, ARG820 | Hydrogen Bonding |

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (e.g., electron density, molecular orbitals) of many-body systems. DFT calculations are instrumental in understanding the intrinsic properties of a molecule like this compound, which can then be correlated with its chemical reactivity and biological activity.

A study on 2-amino-3-ethoxycarbonyl-4-(aryl)-4H-pyrano-[3,2-c]-chromene-5-ones, which share the chromene scaffold, utilized DFT to analyze their molecular geometry and electronic properties researchgate.net. Such studies typically calculate parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity.